(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone
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Overview
Description
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone is an organic compound with the molecular formula C7H9NO2S It is characterized by the presence of a hydroxyphenyl group, an imino group, and a lambda6-sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone typically involves the reaction of 3-hydroxybenzaldehyde with a suitable sulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone shares similarities with other sulfanone derivatives, such as:
- (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfoxide
- (3-Hydroxyphenyl)(imino)methyl-lambda6-sulfone
Uniqueness
- The presence of the hydroxyphenyl group and the specific arrangement of functional groups in this compound confer unique chemical properties and reactivity, distinguishing it from other related compounds.
Biological Activity
(3-Hydroxyphenyl)(imino)methyl-lambda6-sulfanone is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₉H₉N₁O₁S
- Molecular Weight : 181.25 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies suggest that it may inhibit tumor cell proliferation through several mechanisms:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, potentially through the activation of caspase pathways.
- Cell Cycle Arrest : It has been observed to induce G1 phase arrest in certain cancer cell lines, thereby inhibiting their growth .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 64 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In vitro tests performed on human breast cancer cells revealed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
A549 (Lung Cancer) | 30 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
3-(methylsulfonimidoyl)phenol |
InChI |
InChI=1S/C7H9NO2S/c1-11(8,10)7-4-2-3-6(9)5-7/h2-5,8-9H,1H3 |
InChI Key |
CEIJUCQAOKEMCH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)O |
Origin of Product |
United States |
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